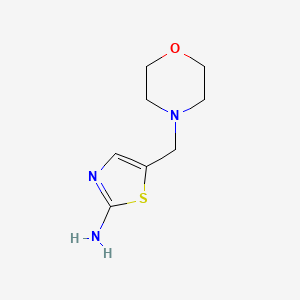

5-(Morpholinomethyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c9-8-10-5-7(13-8)6-11-1-3-12-4-2-11/h5H,1-4,6H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWDDXFOIVKBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284098 | |

| Record name | 5-(4-Morpholinylmethyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-62-6 | |

| Record name | 5-(4-Morpholinylmethyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3008-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Morpholinylmethyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Morpholinomethyl Thiazol 2 Amine and Advanced Analogs

Foundational Strategies for 2-Aminothiazole (B372263) Ring Construction

The construction of the 2-aminothiazole ring is a fundamental step in the synthesis of the target compound and its analogs. The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for this purpose. researchgate.net

Cyclization Reactions Involving Thiourea (B124793) and α-Haloketones

The Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide, most commonly thiourea, to form the thiazole ring. rsc.orgyoutube.com This method is versatile, allowing for the synthesis of a wide array of 2-aminothiazole derivatives by varying the substituents on both the α-haloketone and the thiourea. researchgate.net The reaction typically proceeds by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole. youtube.com

Several modifications and improvements to the classical Hantzsch synthesis have been reported. For instance, the use of a water-soluble catalyst like sodium bisulfate (NaHSO4) in water has been shown to be an efficient and regioselective method for the synthesis of 2-aminothiazole derivatives at room temperature. researchgate.net Another approach involves the use of ionic liquids as a reaction medium, which can lead to rapid and high-yielding synthesis of 2,4-disubstituted thiazoles. researchgate.net

A novel one-pot synthesis of 2-iminothiazolines, which are structurally related to 2-aminothiazoles, has been developed from thioureas and 1-bromo-1-nitroalkenes in the presence of triethylamine. rsc.org This method provides an alternative route to functionalized thiazoline (B8809763) derivatives.

| Reactants | Reagents & Conditions | Product | Reference |

| α-Haloketone, Thiourea | Ethanol, Reflux | 2-Aminothiazole derivative | |

| α-Haloketone, Thiourea | H2O, NaHSO4, Room Temperature | 2-Aminothiazole derivative | researchgate.net |

| 1-Bromo-1-nitroalkene, Thiourea | Triethylamine, THF, Room Temperature | 2-Iminothiazoline derivative | rsc.org |

Regioselective Functionalization and Derivatization of Pre-formed Thiazole Scaffolds

Once the 2-aminothiazole core is formed, further functionalization can be achieved through various regioselective reactions. Halogenation of 2-aminothiazoles is a key step for subsequent derivatization. jocpr.com The reaction of 2-aminothiazoles with halogens like bromine or iodine typically results in the formation of 2-amino-5-halothiazoles through an addition-elimination mechanism. jocpr.com These halogenated intermediates can then undergo nucleophilic substitution reactions to introduce various functional groups at the C-5 position. jocpr.com

Copper salts have been employed for efficient and regioselective halogenation of 2-amino-1,3-thiazoles under mild conditions. nih.gov Both monohalo and dihalo thiazole derivatives can be prepared using copper(I) or copper(II) chlorides, bromides, or iodides. nih.gov

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of thiazole derivatives. rsc.org This approach allows for the sequential construction of multifunctionalized thiazoles with orthogonal substitution patterns at the C-2, C-4, and C-5 positions.

Elucidation of Synthetic Routes for Introducing the Morpholinomethyl Moiety

The introduction of the morpholinomethyl group at the C-5 position of the 2-aminothiazole ring is a crucial step in the synthesis of the target compound. The Mannich reaction is a prominent method for achieving this transformation.

Mannich Reaction-Based Approaches for C-5 Substitution on the Thiazole Ring

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an amine (in this case, morpholine), and formaldehyde (B43269). nih.govyoutube.com In the context of 2-aminothiazoles, the C-5 position is often the site of electrophilic substitution. However, direct Mannich reaction on an unsubstituted 2-aminothiazole can be challenging due to the reactivity of the amino group.

A common strategy involves the synthesis of a 2-amino-5-halothiazole intermediate, as described in section 2.1.2. The halogen at the C-5 position can then be displaced by a morpholinomethyl group. While direct evidence for the Mannich reaction on 2-aminothiazole to introduce a morpholinomethyl group is not explicitly detailed in the provided results, the principles of the Mannich reaction on similar heterocyclic systems suggest its feasibility. rsc.orgresearchgate.net The reaction would likely proceed by forming an Eschenmoser's salt-like reagent from morpholine (B109124) and formaldehyde, which would then react with the nucleophilic C-5 position of the thiazole ring.

Other Synthetic Strategies for Incorporating Morpholine at the Desired Position

An alternative to the Mannich reaction involves the nucleophilic substitution of a suitable leaving group at the C-5 position by morpholine. As previously mentioned, 2-amino-5-halothiazoles are key intermediates for such transformations. jocpr.com The halogen atom at the C-5 position can be displaced by morpholine, followed by the introduction of the methyl group through a separate step, or more directly, by reacting the 5-halothiazole with N-methylmorpholine under appropriate conditions.

Another approach involves the synthesis of a 5-(chloromethyl) or 5-(bromomethyl)thiazol-2-amine intermediate. This can be achieved through various synthetic routes, including the reaction of a suitable precursor with a source of formaldehyde and a hydrogen halide. This haloalkyl intermediate can then readily undergo nucleophilic substitution with morpholine to yield the desired 5-(morpholinomethyl)thiazol-2-amine.

Preparation of Key this compound Derivatives and Relevant Synthetic Intermediates

The synthesis of derivatives of this compound often involves modifications at the 2-amino group or the 4-position of the thiazole ring. These modifications are typically introduced before or after the formation of the core thiazole structure.

For instance, new thiazole derivatives with N,N-bis(2-methoxyethyl)benzenesulfonamide groups at the C(4) atom and various amino groups at the C(2) position have been synthesized through a three-step method. researchgate.net This involves the synthesis of a sulfonamide intermediate, followed by bromination and subsequent Hantzsch thiazole synthesis with different thiourea derivatives. researchgate.net

The synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, which are structurally related to the target compound, involves reacting a 2-aminothiole with an arylacetylchloride to form a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy intermediate. nih.gov This highlights the possibility of building more complex fused heterocyclic systems from 2-aminothiazole precursors.

| Intermediate/Derivative | Synthetic Approach | Key Reagents | Reference |

| 2-Amino-5-halothiazole | Halogenation of 2-aminothiazole | Br2 or I2 | jocpr.com |

| 2-Amino-5-halothiazole | Halogenation with copper salts | CuCl2, CuBr2, or CuI2 | nih.gov |

| Thiazolo[5,4-d]pyrimidine derivatives | Cyclization of 2-aminothiole | Arylacetylchloride | nih.gov |

| 4-Substituted-2-aminothiazoles | Hantzsch synthesis | Substituted α-haloketones and thioureas | researchgate.net |

Advanced Computational Chemistry and Molecular Modeling of 5 Morpholinomethyl Thiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels, which are crucial determinants of a molecule's stability and reactivity.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory provides a framework for understanding the electronic characteristics of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For 5-(Morpholinomethyl)thiazol-2-amine, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole (B372263) ring, which has the capacity to donate electrons. researchgate.net Conversely, the LUMO's location can vary but often involves the thiazole (B1198619) ring system. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Studies on similar 2-aminothiazole derivatives have shown that substitutions on the thiazole ring can modulate this energy gap, thereby fine-tuning the molecule's electronic properties and reactivity. mdpi.commdpi.com

Table 1: Illustrative Frontier Molecular Orbital Parameters for Thiazole Derivatives This table presents typical values for related compounds as found in the literature to illustrate the concepts.

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -8.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital; higher values indicate better electron-donating ability. |

| ELUMO | -1.0 to -0.4 | Energy of the Lowest Unoccupied Molecular Orbital; lower values indicate better electron-accepting ability. |

| Energy Gap (ΔE) | 6.5 to 8.0 | Difference between ELUMO and EHOMO; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

Density Functional Theory (DFT) Studies for Conformational and Reactivity Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is particularly useful for predicting the most stable three-dimensional arrangement of atoms (conformation) and for calculating reactivity descriptors. benthamdirect.commdpi.com For this compound, DFT calculations can model the geometry, vibrational frequencies, and electronic properties with a high degree of accuracy. mgesjournals.com

DFT studies on analogous structures help to understand the molecule's reactivity through parameters like chemical hardness and softness, which are derived from HOMO and LUMO energies. mdpi.com These calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight regions prone to electrophilic or nucleophilic attack. researchgate.net For this molecule, the nitrogen atoms of the morpholine (B109124) and aminothiazole groups, as well as the sulfur atom, are expected to be electron-rich regions, indicating their potential involvement in chemical reactions and intermolecular interactions. researchgate.netresearchgate.net

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting how a potential drug molecule (ligand) binds to a biological target, such as a protein or enzyme. nih.gov

Prediction of Binding Modes and Affinities with Proposed Biological Targets

Thiazole derivatives are known to interact with a wide range of biological targets, including kinases, oxidoreductases, and carbonic anhydrases. researchgate.netnih.gov Molecular docking simulations of this compound against various protein targets can predict its binding mode and estimate its binding affinity, often expressed as a docking score or binding energy. researchgate.net

Studies on similar morpholino-thiazole compounds have shown that the morpholine ring can significantly influence pharmacokinetic properties and can also enhance potency toward a target protein. benthamdirect.comnih.gov Docking simulations would likely place the 2-aminothiazole core within the active site of a target protein, where it can engage in key interactions. The morpholinomethyl side chain would then explore the surrounding pocket, potentially forming additional contacts that contribute to binding affinity and selectivity. For instance, docking studies on similar compounds have identified potential binding to targets like Aurora kinases and VEGFR-2. benthamdirect.comnih.gov

Table 2: Predicted Binding Affinities of Thiazole Derivatives with Various Protein Targets This table is illustrative, showing typical binding affinity ranges observed for similar compounds in the literature.

| Protein Target | Example PDB ID | Predicted Binding Affinity Range (kcal/mol) | Potential Biological Activity |

|---|---|---|---|

| Aurora Kinase A | 1MQ4 | -9.7 to -7.5 | Anticancer nih.govacs.org |

| VEGFR-2 | 2XIR | -9.0 to -7.0 | Anticancer benthamdirect.com |

| Tubulin | 4O2B | -8.5 to -6.5 | Anticancer researchgate.netnih.gov |

| E. coli MurB | 1UJW | -7.5 to -6.0 | Antibacterial nih.gov |

Characterization of Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions within Binding Pockets

The stability of a ligand-target complex is governed by a variety of non-covalent interactions. cambridgemedchemconsulting.com For this compound, molecular docking can elucidate these critical interactions:

Hydrogen Bonding: The amine group (-NH2) on the thiazole ring and the secondary amine and oxygen atom within the morpholine ring are all capable of acting as hydrogen bond donors or acceptors. nih.govresearchgate.net These interactions with amino acid residues in a protein's active site, such as glutamic acid, aspartic acid, or serine, are often crucial for anchoring the ligand in the correct orientation. researchgate.net

Hydrophobic Interactions: The aliphatic carbons of the morpholine ring can form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine in the binding pocket. nih.govcambridgemedchemconsulting.com These interactions help to stabilize the complex by displacing water molecules.

π-Stacking Interactions: While the morpholine ring is not aromatic, the thiazole ring is. It can participate in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the target's active site, further enhancing binding affinity. nih.gov

Conformational Analysis and its Correlation with Observed Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. nih.gov Conformational analysis investigates the different spatial arrangements of a molecule that result from the rotation around its single bonds.

For this compound, the key rotatable bonds are between the thiazole ring and the methylene (B1212753) bridge, and within the morpholine ring itself. These rotations give the molecule a degree of flexibility. Conformational analysis, often performed using DFT or molecular mechanics, can identify the low-energy, most probable conformations of the molecule. mdpi.com

The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the shape of a biological target's binding site is critical for its activity. researchgate.net A molecule that must contort into a high-energy, unfavorable conformation to bind will likely have a lower affinity. Therefore, understanding the preferred conformations of this compound is essential for rationalizing its bioactivity and for designing more potent analogs. Studies on similar structures have shown that the formation of a thiazole ring can significantly reduce the conformational flexibility of a peptide backbone, pre-organizing it for binding. nih.govresearchgate.net The flexible morpholine group, however, can adopt various chair or boat conformations to optimize its fit within a binding pocket, which can be a key determinant of its biological profile.

Preclinical Biological Activity Spectrum and Detailed Mechanistic Investigations of 5 Morpholinomethyl Thiazol 2 Amine and Its Analogs

Antimicrobial Efficacy and Underlying Mechanisms of Action

Thiazole (B1198619) derivatives, including those with a morpholine (B109124) moiety, have demonstrated notable activity against a range of microbial pathogens. The unique structural features of these compounds contribute to their ability to interfere with essential cellular processes in bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Studies have shown that various analogs of 5-(morpholinomethyl)thiazol-2-amine exhibit antibacterial properties. For instance, a series of 2-amino-5-alkylidene-thiazol-4-ones displayed modest to significant activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov The antibacterial efficacy of these compounds is often dependent on the specific substituents on the thiazole core. nih.gov In some cases, these compounds have shown greater efficacy against Gram-positive bacteria compared to Gram-negative strains. researchgate.net

Further research into thiazole derivatives has revealed promising activity against multidrug-resistant bacteria. rsc.org For example, certain thiazole-quinolinium derivatives have demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus. rsc.org Some analogs have also shown activity against Gram-negative organisms like NDM-1 Escherichia coli. rsc.org The introduction of a thieno-thiazolo-quinazoline scaffold has been shown to enhance potency against E. coli. nih.gov Similarly, Schiff base derivatives of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate have been tested against both Gram-positive (Staphylococcus aureus and Streptococcus) and Gram-negative (Pseudomonas aeruginosa and Klebcellacoccus) bacteria. researchgate.net

Table 1: Antibacterial Activity of Selected Thiazole Analogs

| Compound/Analog | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 2-amino-5-alkylidene-thiazol-4-ones | P. aeruginosa, B. subtilis, S. aureus | Modest to significant antibacterial activity | nih.gov |

| Thiazole-quinolinium derivatives | MRSA, VRE, NDM-1 E. coli | Potent bactericidal activity | rsc.org |

| Thieno-thiazolo-quinazoline derivatives | E. coli | Potentiated potency | nih.gov |

| Schiff bases of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate | S. aureus, Streptococcus, P. aeruginosa, Klebcellacoccus | Antibacterial activity | researchgate.net |

| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | E. coli, P. aeruginosa, S. aureus, B. subtilis | Moderate to excellent antimicrobial activity | researchgate.net |

Antifungal Activity Against Pathogenic Fungi

The antifungal potential of thiazole derivatives is also well-documented. Several synthesized compounds incorporating a thiazole moiety have exhibited significant antifungal activity. researchgate.net For instance, certain 5-(morpholinosulfonyl)isatin derivatives that include a thiazole group were effective against various fungal species. researchgate.net

Research has specifically highlighted the efficacy of these compounds against Candida species. A series of 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles demonstrated a broad spectrum of activity with low minimum inhibitory concentrations (MICs) against Candida albicans, Candida krusei, and Candida glabrata. nih.gov Furthermore, trisubstituted 2-amino-4, 5-diarylthiazole derivatives have shown anti-Candida albicans activity, with some derivatives exhibiting efficacy comparable to the standard antifungal drug fluconazole. nih.gov The thiazole ring is considered crucial for the antifungal effectiveness of these compounds. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Analogs

| Compound/Analog | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| 5-(morpholinosulfonyl)isatin derivatives with thiazole | Various fungal species | Significant antifungal activity | researchgate.net |

| 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles | C. albicans, C. krusei, C. glabrata | Broad-spectrum activity, low MIC values | nih.gov |

| Trisubstituted 2-amino-4, 5-diarylthiazole derivatives | C. albicans | Activity comparable to fluconazole | nih.gov |

| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | C. albicans, A. niger | Moderate to excellent antifungal activity | researchgate.net |

Investigations into Cellular and Molecular Antimicrobial Mechanisms (e.g., cell wall/membrane integrity, enzymatic inhibition)

The antimicrobial action of thiazole derivatives is attributed to various cellular and molecular mechanisms. One key mechanism involves the disruption of bacterial cell division. Certain thiazole-quinolinium derivatives have been found to alter the morphology of bacterial cells, causing them to elongate. rsc.org This is achieved by stimulating the polymerization of the FtsZ protein in bacterial cells, which disrupts its dynamic assembly and the formation of the Z-ring, a critical step in bacterial cell division. rsc.org

Another proposed mechanism is the inhibition of essential enzymes. For example, some 2-amino-thiazole derivatives have been investigated as inhibitors of bovine carbonic anhydrase-II. nih.gov While this specific target is not directly related to antimicrobial activity, it highlights the potential for this class of compounds to act as enzyme inhibitors. The specific antimicrobial mechanisms of this compound itself are not yet fully elucidated and require further investigation.

Anticancer Potential and Molecular Pathways of Inhibition

Beyond their antimicrobial properties, 2-aminothiazole (B372263) derivatives have emerged as a promising scaffold in the discovery of new anticancer drugs. nih.gov This is underscored by the fact that clinically approved anticancer drugs like dasatinib (B193332) contain this structural motif. nih.gov

Inhibitory Effects on Proliferation of Diverse Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative activity of this compound analogs across a wide range of human cancer cell lines. These include breast (MCF-7), lung (A549), and skin (A375) cancer cell lines. nih.gov For instance, novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives have been synthesized and shown to possess anticancer activity against these cell lines. nih.gov

The inhibitory effects are often potent, with some derivatives exhibiting activity in the micromolar range. nih.gov For example, certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed potent antiproliferative activity against human K562 leukemia cells. nih.gov Similarly, new quinazolinone derivatives incorporating a 6-(2-aminobenzo[d]thiazol-5-yl) moiety displayed significant antiproliferative activity against A549 lung cancer cells. nih.gov The antiproliferative activity of these compounds is often selective, with some showing less activity against normal cells. nih.govnih.gov

Table 3: Antiproliferative Activity of Selected Thiazole Analogs

| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives | MCF-7 (breast), A549 (lung), A375 (skin) | Anticancer activity | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K562 (leukemia) | Potent antiproliferative activity | nih.gov |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives | A549 (lung) | Significant antiproliferative activity | nih.gov |

| Thiazole-2-acetamide derivatives | Various cancer cell lines | Significant antiproliferative activity | nih.gov |

Modulation of Cell Cycle Progression and Apoptosis Induction

The anticancer effects of these thiazole derivatives are often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death) in cancer cells. For example, some triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were found to cause a G2/M phase cell cycle arrest in MCF-7 breast cancer cells. nih.gov This disruption of the normal cell cycle progression can inhibit tumor growth.

Furthermore, these compounds have been shown to induce apoptosis through various molecular pathways. Some derivatives promote apoptosis by increasing the activity of caspase-9 in MCF-7 cells. nih.gov Others have been shown to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-XL. nih.gov The induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. The ability of these compounds to modulate both cell proliferation and cell death pathways makes them promising candidates for further development as anticancer agents. nih.govnih.gov

Kinase Inhibition Profiles

Thiazole-based compounds have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Cyclin-Dependent Kinases (CDKs):

Derivatives of 2-aminothiazole have shown significant inhibitory activity against CDKs, which are key regulators of the cell cycle. researchgate.net For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine analogs have been developed as potent CDK inhibitors, with some compounds exhibiting very low nanomolar K(i) values against CDK2. researchgate.net The binding mode of these inhibitors within the ATP binding pocket of CDK2 has been confirmed through X-ray crystallography, validating the design rationale. researchgate.net

Specifically, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors. nih.gov One of the most selective compounds in this series, 12u , inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 over CDK2. nih.gov This selectivity is attributed to the relative malleability of the CDK9 active site. researchgate.net CDK9 inhibition by these compounds leads to reduced expression of the anti-apoptotic protein Mcl-1 and subsequent apoptosis in cancer cells. nih.gov Furthermore, a novel series of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have been developed as CDK12 inhibitors for treating esophageal squamous cell carcinoma (ESCC). nih.gov Compound H63 from this series was identified as a potent CDK12 inhibitor with significant anti-ESCC activity in vivo. nih.gov

The following table summarizes the inhibitory activity of selected thiazole derivatives against various CDKs:

| Compound | Target Kinase | IC50/Ki | Selectivity | Reference |

| 2-anilino-4-(thiazol-5-yl)pyrimidine analog | CDK2 | 0.7 nM (IC50) | - | researchgate.net |

| 12u (4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative) | CDK9 | 7 nM (IC50) | >80-fold vs CDK2 | nih.gov |

| H63 (4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivative) | CDK12 | Potent inhibitor | - | nih.gov |

Rho-associated protein kinases (ROCK):

While direct inhibition of ROCK by this compound itself is not extensively documented in the provided results, the broader class of thiazole derivatives has been investigated for kinase inhibition, a principle that extends to ROCK.

PI3K/mTOR pathway:

The PI3K/mTOR pathway is another critical signaling cascade in cancer. The 2-aminothiazole derivative, alpelisib , has received medical approval and functions by targeting this pathway. nih.gov This highlights the potential of the thiazole scaffold in developing inhibitors for this pathway.

Other Identified Molecular Targets in Cancer Pathogenesis

Beyond kinase inhibition, this compound analogs have shown effects on other crucial molecular targets in cancer.

Tubulin Polymerization: Certain thiazol-5(4H)-one derivatives, which share a core structural element, have been designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov For example, compounds 4f and 5a were found to be potent inhibitors of tubulin polymerization with IC50 values of 9.33 and 9.52 nM, respectively. nih.gov Compound 5a was also shown to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov

Anaplastic Lymphoma Kinase (ALK): A series of 2-(thiazol-2-amino)-4-arylaminopyrimidines were designed as inhibitors of ALK. nih.gov Compound 53 from this series demonstrated the strongest potency against ALK with an IC50 of 12.4 nM and also effectively inhibited the ALK gatekeeper mutation L1196M. nih.gov

Aurora Kinases: Modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, leading to atypical mitotic activities in cancer cells. nih.gov

Casein Kinase II (CK2): Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of protein kinase CK2, with compound 33 showing the highest activity with an IC50 of 0.4 μM. nih.gov

Fer/FerT Kinases: In silico studies have shown that N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govnih.govthiadiazol-6-yl)carboxamides, which are structurally related to the core compound, can form strong complexes with Fer kinase, suggesting their potential as inhibitors. researchgate.netbiointerfaceresearch.com

Anti-inflammatory Properties and Enzyme Modulation

The anti-inflammatory potential of thiazole derivatives is well-recognized and is attributed to their ability to modulate key enzymes and signaling pathways involved in inflammation.

Dual inhibition of COX and LOX pathways is a desirable strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. mdpi.com Several studies have highlighted the ability of thiazole and thiazolidinone derivatives to inhibit these enzymes.

For instance, a series of diphenylthiazole–thiazolidinone hybrids demonstrated moderate to high inhibitory potency against both COX-1 and COX-2. mdpi.com Similarly, novel 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones showed moderate to low inhibitory activity against COX-1, COX-2, and 5-LOX, with compounds 21a and 21b exhibiting good activity against COX-1. mdpi.com

A study on N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b ), a morpholine-containing compound, revealed high selectivity towards COX-2 inhibition (IC50 = 5.45 μM) and acceptable 5-LOX inhibitory activity (IC50 = 4.33 μM). nih.gov

The inhibitory concentrations of selected thiazole analogs against COX and 5-LOX enzymes are presented below:

| Compound | Target Enzyme | IC50 (μM) | Reference |

| 21a (5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one) | COX-1 | 16 | mdpi.com |

| 21b (5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one) | COX-1 | 10 | mdpi.com |

| 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide) | COX-2 | 5.45 | nih.gov |

| 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide) | 5-LOX | 4.33 | nih.gov |

The anti-inflammatory effects of these compounds extend to the regulation of various pro-inflammatory mediators. Vasoactive amines like histamine (B1213489) and serotonin, and peptides such as bradykinin, are key players in the initial phase of inflammation. nih.gov Eicosanoids, including prostaglandins (B1171923) and leukotrienes, are synthesized via the COX and LOX pathways and are critical mediators of inflammation. nih.gov Thiazole derivatives, by inhibiting these enzymes, can effectively reduce the production of these pro-inflammatory molecules.

Furthermore, studies have shown that some lipid mediators, such as Resolvin D5 (RvD5), can downregulate inflammation-related genes, including those for NF-κB, phosphodiesterase 4B (PDE4B), and COX-2. nih.gov While not a direct analog, this demonstrates a mechanism by which inflammation can be resolved, a process that could potentially be influenced by synthetic compounds.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov Thiazole derivatives have demonstrated significant antioxidant potential through various mechanisms.

A study on 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showed that compounds with electron-donating substituents possess significant radical scavenging potential, as evaluated by DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov Another investigation into 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives confirmed their radical scavenging ability through the DPPH method, with experimental results supported by density functional theory (DFT) calculations. nih.gov These compounds are thought to act as antioxidants by transferring an electron to ROS, thereby neutralizing their reactivity. nih.gov

The antioxidant activity of these compounds is often attributed to their chemical structure, which can stabilize the resulting radical after donating a hydrogen atom or an electron.

Exploration of Other Significant Preclinical Pharmacological Activities

In addition to the activities mentioned above, preclinical studies have revealed other pharmacological properties of this compound and its analogs.

Enzyme Inhibition: A study on 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones showed inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease enzymes. nih.gov This suggests potential applications in neurodegenerative diseases and other disorders where these enzymes are implicated.

Anticancer Activity: A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, with some compounds displaying moderate activity. mdpi.com Similarly, N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides have shown moderate antiproliferative activity against a renal cancer cell line. mspsss.org.ua Another study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, identified a compound with high antiproliferative potency on human K563 leukemia cells. nih.gov

Antiprotozoal Activities (e.g., Antileishmanial Activity and S-methyl-5-thioadenosine phosphorylase inhibition)

The 2-aminothiazole scaffold is a recognized pharmacophore that has been incorporated into a multitude of compounds demonstrating a wide array of biological activities, including antiprotozoal effects. researchgate.net While direct studies on the antiprotozoal activity of this compound are not extensively reported in the available literature, research on its analogs provides significant insights into the potential of this chemical class against various protozoan parasites. The structural versatility of 2-aminothiazole derivatives allows for modifications that can enhance their potency and selectivity against parasitic targets. nih.gov

Analogs of 2-aminothiazole have been investigated for their efficacy against several protozoan species. For instance, a series of 2-amino-4-(2-pyridyl)thiazole derivatives were synthesized and evaluated for their antiplasmodial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net The findings from these studies indicate that the antiplasmodial action is influenced by the nature of substituents on the phenyl ring attached to the 2-amino position, particularly favoring those with hydrophobic and electron-withdrawing properties. researchgate.net

Furthermore, the antitubercular activity of 2-aminothiazole analogs has been explored, with some derivatives showing potent inhibitory effects against Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies on these analogs revealed that while the central thiazole and a 2-pyridyl group at the C-4 position were crucial for activity, the N-2 position of the aminothiazole allowed for significant flexibility. nih.gov The introduction of substituted benzoyl groups at this position led to a substantial improvement in antitubercular potency. nih.gov

A proposed mechanism for the antiprotozoal action of some thiazole derivatives involves the inhibition of key parasitic enzymes, such as S-methyl-5-thioadenosine phosphorylase (MTAP). ebi.ac.uk MTAP plays a crucial role in the purine (B94841) salvage pathway of parasites, which is essential for their survival as many are incapable of de novo purine synthesis. By inhibiting MTAP, these compounds can disrupt the parasite's ability to produce necessary nucleic acid precursors, leading to cell death. While direct inhibition of MTAP by this compound has not been demonstrated, the activity of its analogs suggests this as a plausible avenue for its antiprotozoal effects.

Table 1: Antiprotozoal Activity of Selected 2-Aminothiazole Analogs

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| 2-Amino-4-(2-pyridyl)thiazole Derivatives | Plasmodium falciparum (NF54 strain) | Antiplasmodial activity influenced by N-2 position substituents. | researchgate.net |

| Substituted Benzoyl-2-aminothiazoles | Mycobacterium tuberculosis (H37Rv strain) | Potent antitubercular activity with MIC values as low as 0.024 µM. | nih.gov |

Structure Activity Relationship Sar Studies of 5 Morpholinomethyl Thiazol 2 Amine Derivatives

Comprehensive Analysis of Substituent Effects on the Thiazole (B1198619) Ring

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. researchgate.net Electrophilic substitution tends to occur at the C-5 position, followed by the C-4 position, while nucleophilic substitution is most common at the C-2 position. nih.gov

Impact of Modifications at the Thiazole N-2 Amine Position on Bioactivity

The amine group at the N-2 position of the thiazole ring is a key site for modification and significantly influences the biological profile of the resulting derivatives. nih.govnih.gov Studies have shown that the introduction of substituted benzoyl groups at this position can lead to a more than 128-fold improvement in antitubercular activity. nih.gov For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has emerged as a potent analog with a minimum inhibitory concentration (MIC) of 0.024 μM. nih.gov

However, modifications at this position can also lead to a decrease in activity. The introduction of a chlorine atom or a dialkyl group on the 2-amino group of the thiazole ring has been shown to significantly reduce antitumor efficacy. nih.gov The conversion of the 2-amine to a 2-amide by introducing an acyl side chain has been explored to improve properties like aqueous solubility and reduce metabolic breakdown. nih.gov

Interactive Table: Effect of N-2 Amine Modifications on Bioactivity

| Modification | Resulting Compound Example | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Substituted Benzoyl Group | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | >128-fold increase in antitubercular activity. | nih.gov |

| Chlorine Atom | 2-chloro-thiazole derivative | Significant decrease in antitumor efficacy. | nih.gov |

| Dialkyl Group | 2-dialkylamino-thiazole derivative | Significant decrease in antitumor efficacy. | nih.gov |

Influence of Substitutions at the Thiazole C-4 Position on Target Affinity and Efficacy

Substitutions at the C-4 position of the thiazole ring play a crucial role in determining the target affinity and efficacy of these compounds. Research has indicated that the 2-pyridyl moiety at the C-4 position is often intolerant to modification, suggesting its critical role in binding to the target. nih.gov

In other studies, the introduction of a methyl group at the C-4 position, in combination with other substitutions, has resulted in potent antiproliferative agents. nih.gov For example, 2,3,4-trisubstituted thiazoles with a methyl group at C-4 have demonstrated significant antiproliferative activity. nih.gov The presence of larger ether groups at the C-4 position has been shown to significantly improve the potency of GSK-3β inhibitors. nih.gov

Contribution of the Morpholinomethyl Moiety to Overall Compound Potency and Selectivity

The morpholine (B109124) ring is a privileged structure in medicinal chemistry, known for its ability to enhance the potency and selectivity of bioactive compounds. nih.govresearchgate.net Its incorporation into the 5-(Morpholinomethyl)thiazol-2-amine scaffold is a deliberate strategy to improve the pharmacological profile of these derivatives.

Role in Molecular Recognition and Binding Pocket Interactions

The morpholine moiety can participate in various non-covalent interactions within the binding pocket of a biological target. researchgate.net The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution pattern, can also engage in hydrogen bonding. researchgate.net These interactions can significantly contribute to the binding affinity and specificity of the compound for its target. nih.govnih.gov The flexible nature of the morpholine ring allows it to adopt different conformations, enabling an optimal fit within the binding site. researchgate.net

Enhancing Specific Biological Activities

The morpholine moiety has been shown to enhance a variety of biological activities. nih.govnih.gov Its presence can improve a compound's pharmacokinetic properties, such as solubility and metabolic stability, leading to better in vivo efficacy. nih.gov In the context of this compound derivatives, the morpholinomethyl group is crucial for conferring specific biological activities, such as anticancer or anti-inflammatory effects, by favorably interacting with the respective biological targets. nih.govnih.gov For instance, the morpholine scaffold is an integral component of the pharmacophore for certain enzyme inhibitors. nih.gov

Interactive Table: Contribution of Morpholinomethyl Moiety

| Contribution | Mechanism | Impact on Compound | Reference |

|---|---|---|---|

| Molecular Recognition | Hydrogen bond acceptance by oxygen, conformational flexibility. | Enhanced binding affinity and specificity. | researchgate.net |

| Enhanced Bioactivity | Improved pharmacokinetic properties (solubility, stability). | Increased potency and in vivo efficacy. | nih.gov |

Comparative SAR Analysis with Related Thiazole and Morpholine Hybrid Scaffolds to Delineate Optimal Pharmacophoric Features

The core 2-aminothiazole (B372263) moiety is a fundamental building block in many biologically active compounds. e3s-conferences.org Modifications at various positions of the thiazole ring significantly impact activity. For instance, in a series of 2-aminothiazole derivatives investigated for anticancer properties, the nature of the substituent at the 2-amino position was found to be critical. While some derivatives with a 2-aminoacetamide group showed activity, the presence of a morpholino group in this position was favorable for activity against certain leukemia cell lines. nih.gov

When the morpholine ring is incorporated, its position and linkage to the thiazole core are paramount. In the case of this compound, the morpholine is connected to the 5-position of the thiazole ring via a methylene (B1212753) linker. This specific arrangement influences the molecule's spatial conformation and its ability to interact with biological targets.

In a comparative study of 4-amino-5-cinnamoylthiazole derivatives with different cyclic amine substitutions at the 2-position (pyrrolidine, piperidine (B6355638), and morpholine), the morpholine-containing compound was found to be less potent than its pyrrolidine (B122466) and piperidine counterparts in inhibiting the proliferation of certain cancer cell lines. nih.gov This suggests that for that particular scaffold and biological target, the bulkier and more polar morpholine ring might not be the optimal choice.

Conversely, in other scaffolds, the morpholine moiety is a key contributor to activity. For example, in a series of 2-aminoimidazolyl-thiazole derivatives, the introduction of a morpholine group, while decreasing selectivity for the A3 adenosine (B11128) receptor in some cases, highlights the significant role this heterocycle plays in modulating receptor affinity and selectivity. nih.gov The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a feature that can be crucial for binding to target proteins. e3s-conferences.org

The following table summarizes the comparative activity of different thiazole-morpholine hybrid scaffolds, illustrating the impact of structural variations on biological activity.

| Scaffold | Substitution Pattern | Biological Activity | Key SAR Findings | Reference |

|---|---|---|---|---|

| 2-Amino-5-(morpholinomethyl)thiazole | Core structure | Anticancer, Antimicrobial | The morpholinomethyl group at C5 is a key feature. | nih.gov |

| 2-(Morpholinoimino)thiazolidin-4-one | Substitutions at C5 | Anticholinesterase, Antioxidant | Substituents on the thiazolidinone ring significantly modulate activity. | nih.gov |

| 2-Amino-5-cinnamoylthiazole | Morpholine at C2-amino | Anticancer | Less potent than pyrrolidine and piperidine analogs in some cell lines. | nih.gov |

| 2-Aminoimidazolyl-thiazole | Morpholine substitution | Adenosine A3 receptor antagonist | Morpholine substitution can decrease selectivity for the A3 receptor. | nih.gov |

Identification of Essential Pharmacophoric Elements for Diverse Biological Activities

The diverse biological activities of this compound derivatives arise from the interplay of several essential pharmacophoric elements within their structure. These elements can be broadly categorized as the 2-aminothiazole core, the morpholine ring, and the substituents on either of these rings.

The 2-Aminothiazole Core: This is a privileged scaffold in medicinal chemistry. e3s-conferences.org

The 2-amino group: This group is often crucial for activity, acting as a hydrogen bond donor. Acetylation or other substitutions on this amine can modulate activity. nih.gov

The thiazole ring: The aromatic nature of the thiazole ring allows for π-π stacking interactions with biological targets. The sulfur and nitrogen atoms can also participate in hydrogen bonding or coordination with metal ions in metalloenzymes. mdpi.com

Position 5: The substituent at the 5-position of the thiazole ring significantly influences the compound's properties. The morpholinomethyl group in the title compound provides a flexible linker to the morpholine ring, allowing it to adopt various conformations to fit into a binding pocket.

The Morpholine Ring: The morpholine moiety is often introduced to improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability. researchgate.net

The oxygen atom: The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, which can form crucial interactions with amino acid residues in the active site of a target protein. e3s-conferences.org

The nitrogen atom: The nitrogen atom's basicity can be important for salt formation and can also participate in hydrogen bonding.

Ring conformation: The chair conformation of the morpholine ring provides a defined three-dimensional structure that can be important for selective binding.

Substituents on the Phenyl Ring (in derivatives): When a phenyl group is present in the scaffold, its substitution pattern is a key determinant of activity.

Steric factors: The size and position of the substituents can either enhance or hinder the binding of the molecule to its target.

The following table outlines the key pharmacophoric elements and their contributions to the various biological activities observed for derivatives of this scaffold.

| Pharmacophoric Element | Contribution to Biological Activity | Examples of Activity | Reference |

|---|---|---|---|

| 2-Aminothiazole core | Acts as a key scaffold for interaction with various biological targets. The 2-amino group is often a key hydrogen bond donor. | Anticancer, Antimicrobial, Anti-inflammatory | e3s-conferences.orgnih.gov |

| Morpholine Ring | Enhances pharmacokinetic properties (e.g., solubility). The oxygen atom acts as a hydrogen bond acceptor. | Anticancer, Anticholinesterase | researchgate.netnih.gov |

| Methylene Linker at C5 | Provides flexibility, allowing the morpholine ring to orient optimally within a binding site. | - | nih.gov |

| Substituents on Phenyl Rings (in derivatives) | Modulate electronic and steric properties, influencing binding affinity and selectivity. | Anticancer, Adenosine Receptor Antagonism | nih.govnih.gov |

Emerging Research Perspectives and Future Challenges

Development of Novel and Green Synthetic Methodologies for 5-(Morpholinomethyl)thiazol-2-amine Production

The synthesis of 5-substituted-2-aminothiazoles, including the morpholinomethyl derivative, traditionally relies on multi-step sequences. A common and direct approach involves the halogenation of a parent 2-aminothiazole (B372263) at the 5-position, followed by a nucleophilic substitution with morpholine (B109124). jocpr.com Research has focused on optimizing this process to be faster, higher-yielding, and more environmentally benign.

Modern synthetic approaches aim to improve upon classical methods by minimizing harsh reaction conditions and the use of hazardous reagents. jocpr.com For instance, the use of copper(II) bromide (CuBr₂) has been investigated as an alternative to elemental bromine for the halogenation step, offering a more manageable and selective reagent. jocpr.comresearchgate.net The subsequent nucleophilic substitution reaction, where the halogen at the 5-position is displaced by morpholine, is a critical step. The efficiency of this step can be influenced by the choice of solvent and base. jocpr.com

Green chemistry principles are increasingly being applied to the synthesis of such heterocyclic compounds. This includes the use of safer solvent systems, such as water/ethanol mixtures, which reduce the reliance on volatile and toxic organic solvents. jocpr.com Furthermore, developing one-pot or tandem reactions, where the halogenation and nucleophilic substitution occur in the same reaction vessel without isolating the intermediate, represents a significant advancement in process efficiency and waste reduction. jocpr.com Another green strategy involves using stable, easily storable precursors to avoid the difficulties associated with handling highly reactive or unstable intermediates. google.com

Table 1: Synthetic Approaches for 2-Aminothiazole Derivatives This table is interactive. Click on the headers to sort.

| Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Halogenation/Substitution | CuBr₂, Morpholine | Good yield, direct functionalization of the C5 position. | jocpr.com |

| Hantzsch Thiazole (B1198619) Synthesis | α-haloketone, Thiourea (B124793) | Classic, versatile method for core ring formation. | nih.gov |

| Palladium-Catalyzed Reactions | Pd catalysts, Acrolein | Access to specific 5-substituted thiazoles not easily made by other routes. | researchgate.net |

| Microwave-Assisted Synthesis | p-Toluenesulfonic acid (PTSA) | Rapid reaction times, efficient synthesis from N-propargylamines. | nih.gov |

Identification and Validation of New Biological Targets for Therapeutic Intervention

The 2-aminothiazole scaffold is a "privileged structure," known to interact with a wide array of biological targets. nih.gov Derivatives structurally related to this compound have shown inhibitory activity against several key enzymes implicated in human diseases, suggesting promising avenues for therapeutic intervention.

A significant area of investigation is in the field of protein kinase inhibition. A series of 4-aryl-5-aminoalkyl-thiazol-2-amines, a class to which this compound belongs, were designed and synthesized as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) II. nih.gov One compound from this series demonstrated potent ROCK II inhibitory activity with an IC₅₀ value of 20 nM, highlighting the potential of this scaffold in cardiovascular and neurological disorders where ROCK II is a validated target. nih.gov

Another critical target is 5-Lipoxygenase (5-LOX), an enzyme central to the inflammatory cascade. nih.gov Rationally designed 2-amino thiazole analogues have been identified as potent 5-LOX inhibitors, with activities surpassing the commercial drug Zileuton. nih.govcapes.gov.br The morpholine moiety, in particular, has been incorporated into thiazole derivatives to target bovine Carbonic Anhydrase II (CA-II), with some compounds showing significant inhibitory potential. nih.gov In the realm of infectious diseases, the 2-aminothiazole core is essential for the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov Furthermore, the scaffold is a key component in anticancer agents like Dasatinib (B193332), and novel derivatives continue to be explored for their antiproliferative effects against various cancer cell lines. nih.gov

Table 2: Potential Biological Targets for this compound Derivatives This table is interactive. Click on the headers to sort.

| Biological Target | Therapeutic Area | Derivative Class | Reference |

|---|---|---|---|

| ROCK II | Cardiovascular, Neurology | 4-Aryl-5-aminoalkyl-thiazole-2-amines | nih.gov |

| 5-Lipoxygenase (5-LOX) | Inflammation, Asthma | Substituted 2-amino thiazoles | nih.govcapes.gov.br |

| Carbonic Anhydrase II | Various | Morpholine-derived thiazoles | nih.gov |

| DNA Gyrase / Topoisomerase IV | Infectious Disease | 2-Aminothiazoles | nih.gov |

| Tubulin | Oncology | Thiazole-2-acetamide derivatives | nih.gov |

| Various Kinases | Oncology | 2-Amino-thiazole-5-carboxylic acid amides | nih.govnih.gov |

Integration of Advanced Computational Approaches for Rational Drug Design and Optimization

The development of novel therapeutics based on the this compound scaffold is heavily reliant on advanced computational methods. Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are integral to the rational design and optimization of these molecules. nih.govnih.gov

For instance, in the development of 5-LOX inhibitors, computational studies were in good agreement with experimental data and were crucial for elucidating the mechanism of action. nih.govcapes.gov.br Molecular docking simulations help predict how a ligand binds within the active site of a target protein, providing insights into the key interactions—such as hydrogen bonds and hydrophobic contacts—that determine binding affinity and selectivity. nih.gov This was demonstrated in the design of ROCK II inhibitors, where molecular docking was used to guide the synthesis of potent derivatives. nih.gov

These computational tools allow researchers to screen virtual libraries of compounds before undertaking expensive and time-consuming synthesis. They also help in understanding structure-activity relationships, guiding the modification of a lead compound to enhance its potency, improve its selectivity, and optimize its pharmacokinetic properties. The use of in silico methods was also pivotal in identifying novel thiazole derivatives as tubulin polymerization inhibitors for cancer therapy. nih.gov

Strategies for Addressing and Understanding Mechanisms of Resistance in Preclinical Models

Drug resistance, particularly in antimicrobial and cancer chemotherapy, is a major global health challenge. nih.gov The unique properties of the 2-aminothiazole scaffold offer promising strategies to address these resistance mechanisms.

In the context of antimicrobial resistance, many bacteria develop resistance by modifying the drug's target or by preventing the drug from reaching it. nih.gov Thiazole-based compounds that inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV present a valuable therapeutic option. nih.gov The 2-aminothiazole moiety is considered fundamental for this activity, as it contains an acceptor-donor interaction pattern that is critical for binding to the enzyme. nih.gov By targeting these enzymes, which may not be affected by common resistance mechanisms, these compounds can be effective against drug-resistant strains, including multidrug-resistant Mycobacterium tuberculosis. mdpi.com

In cancer therapy, resistance to drugs like dasatinib can emerge. Developing new derivatives of the 2-aminothiazole scaffold can lead to compounds with different binding modes or that target alternative signaling pathways, thereby circumventing existing resistance. nih.gov For example, the development of 5-LOX inhibitors with a non-redox competitive mechanism, unlike the existing drug Zileuton, represents a strategy to overcome potential resistance or off-target effects. nih.gov

Exploration of this compound as a Building Block for Complex Polyheterocyclic Systems

Beyond its potential as a standalone therapeutic agent, this compound is a valuable synthetic building block for constructing more complex molecular architectures. Its structure contains multiple reactive sites that can be selectively functionalized. The primary amino group at the 2-position is a potent nucleophile, making it an ideal handle for further chemical elaboration.

This amino group can readily undergo reactions such as acylation with acid chlorides or coupling with isothiocyanates to form amide and thiourea linkages, respectively. nih.gov This strategy is widely used to append different functional groups, thereby expanding the chemical diversity and exploring the structure-activity relationship of the resulting compounds. nih.govnih.gov

Furthermore, the 2-aminothiazole core can participate in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov This approach is highly efficient for generating libraries of diverse compounds for high-throughput screening. By using this compound in such reactions, novel polyheterocyclic systems can be created, where the thiazole ring is fused or linked to other heterocyclic structures like pyrans or pyrimidines. nih.gov This opens up possibilities for discovering molecules with entirely new pharmacological profiles, analogous to how other heterocyclic building blocks are used to create skeletal diversity in drug discovery. beilstein-journals.org

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-(Morpholinomethyl)thiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via diazonium salt intermediates reacting with acrolein to form 3-aryl-2-chloropropanals, followed by thiourea cyclization to yield the thiazole core. Optimization involves inert atmospheres (to prevent oxidation) and elevated temperatures (70–90°C) for complete conversion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . Alternative routes include activating carboxylic acids with PCl₅ and coupling with thioamides, with continuous flow systems improving yield scalability .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular structure and substituent positions. Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of stereochemistry and bond angles, as demonstrated for analogous thiazole derivatives (e.g., C25H25N3O2S, COD Entry 7119063). Crystallographic parameters (e.g., space group I 1 2/a 1, β = 119.2°) should align with computational predictions .

Q. How can researchers ensure purity and stability during storage of this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, while thermogravimetric analysis (TGA) assesses thermal stability. Storage under argon at –20°C in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways, with LC-MS monitoring for byproducts like sulfoxides or hydrolyzed morpholine rings .

Advanced Research Questions

Q. What strategies are employed to study the structure-activity relationship (SAR) of morpholinomethyl substitutions on thiazole-2-amine derivatives?

- Methodological Answer : Systematic substitution at the thiazole C-2 and morpholine N-positions is performed to evaluate electronic and steric effects. For example, replacing morpholine with piperazine alters hydrogen-bonding capacity, while methyl/phenyl groups at C-5 modulate lipophilicity. Biological assays (e.g., kinase inhibition, cytotoxicity) are paired with computational docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., Syk kinase active sites) .

Q. How can density functional theory (DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the thiazole C-2 amine exhibits nucleophilic character (HOMO = –5.2 eV), favoring reactions with electrophiles like halogens. Solvent effects (PCM model) and transition-state analysis (NEB method) further refine reaction pathway predictions .

Q. What experimental approaches resolve contradictions in reported biological activities of thiazole-2-amine derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) are addressed by standardizing assay conditions:

- Use identical cell lines (e.g., RBL-2H3 mast cells) and antigen concentrations (e.g., 10 ng/mL DNP-HSA).

- Validate target engagement via Western blotting (e.g., Syk phosphorylation at Tyr352) and competitive binding assays.

- Replicate studies across independent labs with blinded data analysis to minimize bias .

Q. How do researchers investigate the interaction of this compound with kinase signaling pathways?

- Methodological Answer :

- In vitro kinase assays : Measure inhibition of Syk or Aurora kinases using ATP-Glo™ luminescence.

- Cellular signaling profiling : Use phospho-specific antibodies (e.g., p-LAT Tyr191, p-PLCγ Tyr783) to track downstream activation in stimulated mast cells.

- Animal models : Evaluate IgE-mediated allergic responses (e.g., passive cutaneous anaphylaxis in BALB/c mice) with compound dosing (e.g., 34 mg/kg oral AT9283) and histamine/cytokine quantification (ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.